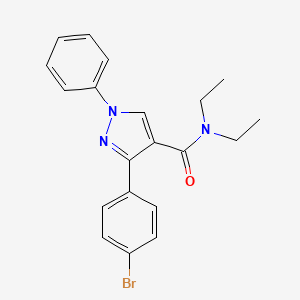![molecular formula C24H23ClN2O4S B3729549 N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3729549.png)
N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide
Descripción general
Descripción
N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide, also known as BCSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCSB belongs to the class of sulfonamide compounds and has been studied extensively for its mechanism of action and biochemical effects.
Mecanismo De Acción
N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of inflammatory mediators. N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide also inhibits the activity of MMP-2 and MMP-9, which are involved in extracellular matrix remodeling and tumor invasion.
Biochemical and Physiological Effects
N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, including prostaglandins, cytokines, and chemokines. N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide also has a well-defined mechanism of action, which makes it a useful tool for studying the role of specific enzymes and signaling pathways in various biological processes.
However, N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide also has some limitations for use in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in cell-based assays. Additionally, N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide. One area of interest is the development of N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide's potential as a therapeutic agent for the treatment of various inflammatory and neoplastic diseases. Additionally, further studies are needed to elucidate the precise mechanisms by which N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide exerts its anti-inflammatory and anti-tumor effects.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide has been found to inhibit the activity of various enzymes, including COX-2, MMP-2, and MMP-9, which are involved in inflammation and tumor growth.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4S/c1-3-27(4-2)32(30,31)20-12-8-11-18(15-20)24(29)26-22-14-13-19(25)16-21(22)23(28)17-9-6-5-7-10-17/h5-16H,3-4H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDGQIQUAOABJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-3-(diethylsulfamoyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-(4-chlorophenyl)-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3729484.png)
![2-(3-chlorophenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3729493.png)



![4-bromo-2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B3729514.png)
![3-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3729521.png)
![4-({3-[(benzylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B3729531.png)
![2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B3729534.png)


![4-({3-[(cyclohexylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B3729566.png)
![ethyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3729571.png)